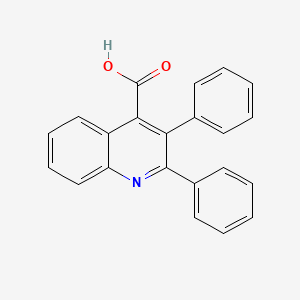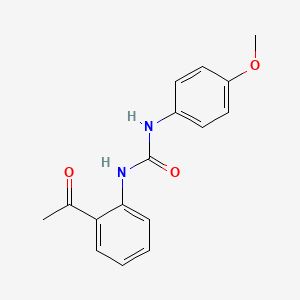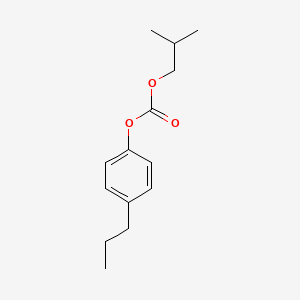
3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide, also known as BMDN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of amides and is known for its unique properties, which make it an attractive candidate for use in several scientific experiments.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide involves the inhibition of specific enzymes and proteins, which play a crucial role in various biological processes. This compound has been shown to inhibit the activity of tyrosinase by binding to its active site, thereby preventing the production of melanin. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and inhibition of cell proliferation. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide has several advantages for use in laboratory experiments, including its high potency and selectivity, which make it an attractive candidate for the development of new drugs. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide, including the development of new drugs for the treatment of cancer and other diseases. Further studies are also needed to explore the potential applications of this compound in other areas, such as agriculture and environmental science. Additionally, the development of new synthesis methods for this compound may help to overcome its limitations and expand its potential applications.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties make it an attractive candidate for use in several scientific experiments, and further research is needed to explore its full potential.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide involves the reaction of 2-naphthylamine with 3-(1,3-benzodioxol-5-yl) acryloyl chloride in the presence of a base. The reaction results in the formation of this compound, which is then purified using standard techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit potent inhibitory activity against several enzymes, including tyrosinase, which is involved in the production of melanin. This compound has also been found to possess anti-cancer properties, making it a promising candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-naphthalen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-20(10-6-14-5-9-18-19(11-14)24-13-23-18)21-17-8-7-15-3-1-2-4-16(15)12-17/h1-12H,13H2,(H,21,22)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTFVYAWKNNGKV-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)

![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)
![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)



![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5858849.png)
![4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5858883.png)

